molecular formula C10H16F3N3O4 B13459001 4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid

4-[3-(Methylamino)propanoyl]piperazin-2-one, trifluoroacetic acid

Cat. No.: B13459001
M. Wt: 299.25 g/mol
InChI Key: IUJXXFWUGLOCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(methylamino)propanoyl]piperazin-2-one; trifluoroacetic acid is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(methylamino)propanoyl]piperazin-2-one typically involves the reaction of piperazine with 3-(methylamino)propanoic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[3-(methylamino)propanoyl]piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[3-(methylamino)propanoyl]piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(methylamino)propanoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

Uniqueness

Its combination of functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H16F3N3O4

Molecular Weight

299.25 g/mol

IUPAC Name

4-[3-(methylamino)propanoyl]piperazin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H15N3O2.C2HF3O2/c1-9-3-2-8(13)11-5-4-10-7(12)6-11;3-2(4,5)1(6)7/h9H,2-6H2,1H3,(H,10,12);(H,6,7)

InChI Key

IUJXXFWUGLOCTR-UHFFFAOYSA-N

Canonical SMILES

CNCCC(=O)N1CCNC(=O)C1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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